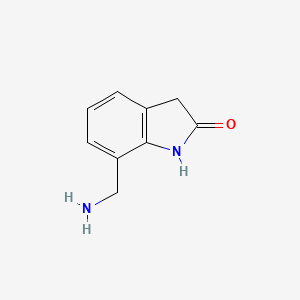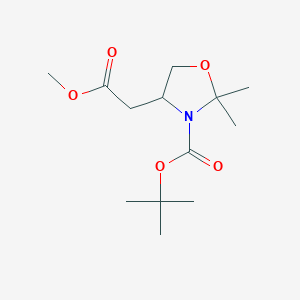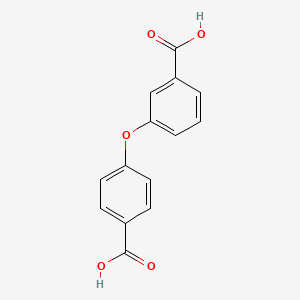
but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound consists of but-1-ene, chloropalladium(1+), and 4-ditert-butylphosphanyl-N,N-dimethylaniline, which together form a highly active and air-stable catalyst.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves the reaction of palladium chloride with 4-ditert-butylphosphanyl-N,N-dimethylaniline in the presence of but-1-ene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium chloride in an appropriate solvent.
- Addition of 4-ditert-butylphosphanyl-N,N-dimethylaniline to the solution.
- Introduction of but-1-ene to the reaction mixture.
- Stirring the mixture at a specific temperature and pressure to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient methods to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions
The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Aryl halides
- Boronic acids
- Bases such as potassium carbonate or sodium hydroxide
The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in organic synthesis.
科学的研究の応用
The compound has numerous scientific research applications, including:
Chemistry: It is widely used as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: The compound is employed in the production of fine chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which this compound exerts its effects involves the activation of palladium centers, which facilitate the formation of carbon-carbon bonds. The molecular targets include aryl halides and boronic acids, which undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The pathways involved are highly efficient and selective, making the compound a valuable catalyst in organic synthesis.
類似化合物との比較
Similar Compounds
- Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- Bis(4-(di-tert-butylphosphanyl)-N,N-dimethylaniline); palladium chloride
Uniqueness
The uniqueness of “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” lies in its high activity and stability as a catalyst. Compared to similar compounds, it offers better performance in cross-coupling reactions, making it a preferred choice in both research and industrial applications.
特性
分子式 |
C20H35ClNPPd |
|---|---|
分子量 |
462.3 g/mol |
IUPAC名 |
but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
InChIキー |
ASQSTGRGIHOSGZ-UHFFFAOYSA-M |
正規SMILES |
C[CH-]C=C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B12497929.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)

![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12498000.png)


